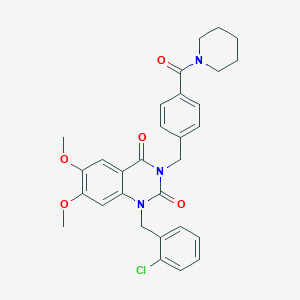

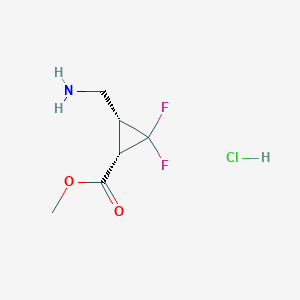

![molecular formula C21H24N2O5S B2546267 ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-07-1](/img/structure/B2546267.png)

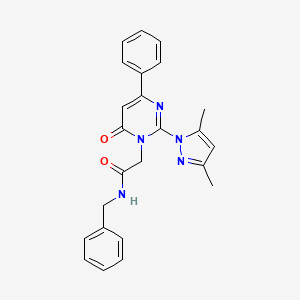

ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic molecule that is likely to have multiple functional groups, including ester, ketone, amide, and possibly aromatic and heteroaromatic systems. While the specific molecule is not directly discussed in the provided papers, the papers do provide insights into similar compounds and their reactions, which can be used to infer some aspects of the molecule .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of pyridine carboxylates with various nucleophiles. For instance, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to afford phenoxymethyl and methoxymethyl derivatives, and with N-nucleophiles to provide dimethylaminomethyl derivatives and trisubstituted pyrrolopyridinones . This suggests that the synthesis of the target molecule could involve similar nucleophilic substitution reactions, possibly using a chloromethyl intermediate that could react with a phenoxypropanoyl group.

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency to form nearly planar structures, as seen in the crystal structures of polysubstituted pyridines . These structures are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. For the molecule , similar planarity and stabilizing interactions could be expected, which would influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve transformations that lead to the formation of new heterocyclic systems. For example, ethyl 2-aminothiazole-5-carboxylate derivatives can be transformed into thiazolopyridine derivatives upon reaction with aromatic amines or hydrazines . This indicates that the target molecule could also undergo reactions that lead to the formation or modification of heterocyclic rings, potentially through reactions with amines or other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of intermolecular interactions, such as hydrogen bonding and π interactions, would affect its melting point, solubility, and crystal packing . The electronic properties of the molecule, such as its dipole moment and electron distribution, would be affected by the presence of the heteroaromatic thienopyridine core and the substituents attached to it.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Research has explored various synthesis techniques for similar heterocyclic compounds, demonstrating their utility in creating complex molecules. For instance, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, which are structurally related to the compound . This method emphasizes the regioselectivity and high yields achievable with specific catalysts (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Synthesis

Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, a process that can be relevant to synthesizing similar compounds. The methodology involves direct formation from certain precursors, highlighting the potential for diverse heterocyclic compound synthesis (Santilli, Kim, & Wanser, 1971).

Potential Applications

The research on heterocyclic compounds often targets their potential applications in medicinal chemistry and material science. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were screened for antimicrobial activities. Such studies illustrate the broad applicability of heterocyclic compounds in developing new pharmaceuticals (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Advanced Materials Development

Heterocyclic compounds also find applications in the development of advanced materials. Ershov et al. (2019) conducted a study on the synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, investigating their spectral-fluorescent properties. This research suggests the potential use of similar compounds in materials science, particularly in creating materials with specific photophysical properties (Ershov et al., 2019).

Eigenschaften

IUPAC Name |

ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-3-27-21(26)19-16-9-11-23(14(2)24)13-17(16)29-20(19)22-18(25)10-12-28-15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQVTNVYPQPAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

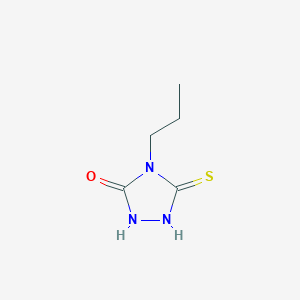

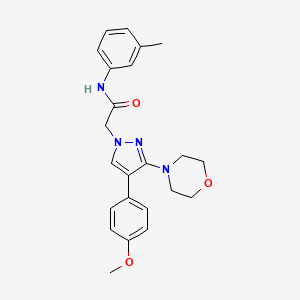

![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)

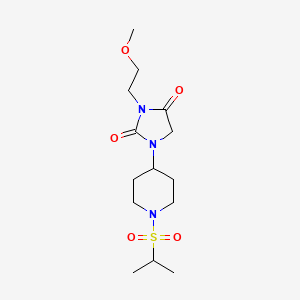

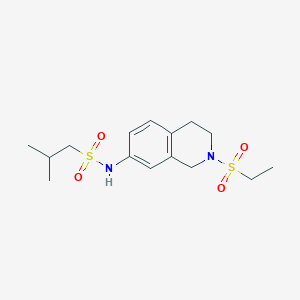

![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)

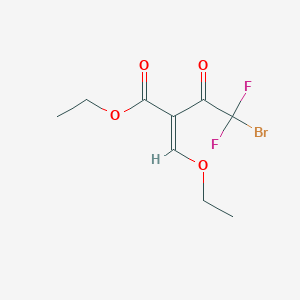

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)